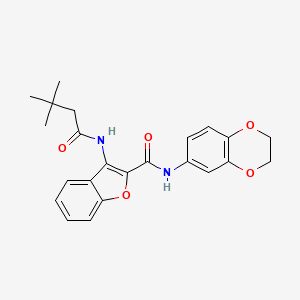

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-23(2,3)13-19(26)25-20-15-6-4-5-7-16(15)30-21(20)22(27)24-14-8-9-17-18(12-14)29-11-10-28-17/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBNSXFJKCGGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Information

- Molecular Formula: C15H12N2O5

- Molecular Weight: 300.27 g/mol

- InChI Key: SZAAZVDFICHPSC-UHFFFAOYSA-N

The compound features a complex structure that combines elements of benzodioxin and benzofuran, which are known for their diverse biological activities.

Structural Representation

The structural representation of the compound can be visualized using molecular modeling software, which allows researchers to analyze its conformations and interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, these compounds may interact with:

- Apoptotic pathways: Inducing caspase activation.

- Cell cycle regulation: Inhibiting cyclin-dependent kinases (CDKs).

- Angiogenesis inhibition: Reducing vascular endothelial growth factor (VEGF) expression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzofuran or benzodioxin rings can enhance potency or selectivity towards certain cancer types.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 3 | Increased cytotoxicity against breast cancer cells |

| Alteration of amide group | Enhanced solubility and bioavailability |

Study 1: Antitumor Efficacy

A study published in 2024 investigated the antitumor efficacy of a series of benzofuran derivatives, including related compounds to this compound. The results demonstrated that these compounds significantly inhibited tumor growth in xenograft models, showcasing their potential as lead compounds for further development .

Study 2: Mechanistic Insights

Another research article focused on the mechanistic insights into how these compounds affect cellular pathways. The study utilized flow cytometry and Western blot analyses to show that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural homology with several benzofuran and benzodioxin derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogues

Key Observations :

Substituent Effects :

- The target compound’s 3,3-dimethylbutanamido group is aliphatic, likely improving metabolic stability compared to aromatic substituents (e.g., biphenyl or naphthyl groups in ). However, aromatic groups may enhance target affinity via hydrophobic interactions .

- Antihepatotoxic flavones with dioxane rings (e.g., compounds 4f and 4g in ) demonstrate that substituent polarity (e.g., hydroxy methyl) critically influences activity, suggesting that the dimethylbutanamido group in the target compound may balance lipophilicity and solubility .

Benzodioxin Pharmacophore :

- The 2,3-dihydro-1,4-benzodioxin moiety is a recurring feature in analogues with reported bioactivity (e.g., antihepatotoxic agents in and sulfonamides in ). This ring system may contribute to π-stacking or hydrogen-bonding interactions with biological targets .

Molecular Weight and Drug-Likeness :

- The target compound’s estimated molecular weight (~407.4) falls within the acceptable range for oral bioavailability, unlike higher-weight analogues (e.g., 490.515 in ), which may face absorption challenges .

Structure-Activity Relationship (SAR) Trends

- Antihepatotoxic Activity: Flavones with dioxane rings () show that electron-donating groups (e.g., hydroxy methyl) enhance activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.